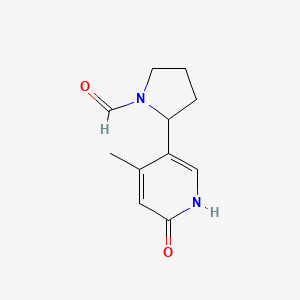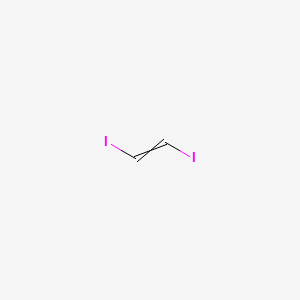![molecular formula C18H34O6 B11823571 1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(neopentyl Glycol Succinate) is a type of biodegradable polymer that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is synthesized from neopentyl glycol and succinic acid, resulting in a polyester with excellent thermal stability, mechanical properties, and biodegradability. It is widely used in the production of environmentally friendly materials and has applications in industries such as packaging, agriculture, and biomedical engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(neopentyl Glycol Succinate) is typically synthesized through a polycondensation reaction between neopentyl glycol and succinic acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and a suitable catalyst such as stannous chloride or 4-methylbenzenesulfonic acid is used to accelerate the reaction. The reaction mixture is heated to around 140°C for 2-3 hours . The resulting polymer is then purified and characterized to ensure the desired properties are achieved.
Industrial Production Methods
In industrial settings, the production of Poly(neopentyl Glycol Succinate) involves large-scale polycondensation reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize the yield and quality of the polymer. The polymer is then extruded, pelletized, and further processed into various forms such as films, fibers, or molded products.
Chemical Reactions Analysis
Types of Reactions
Poly(neopentyl Glycol Succinate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the degradation of the polymer into its monomeric units.
Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures, resulting in the formation of oxidative degradation products.
Aminolysis: The polymer can react with amines to form N-substituted succinimides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Oxidation: Can occur in the presence of oxygen or other oxidizing agents.
Aminolysis: Involves the use of amines and can be catalyzed by ionic liquids.
Major Products Formed
Hydrolysis: Succinic acid and neopentyl glycol.
Oxidation: Various oxidative degradation products.
Aminolysis: N-substituted succinimides and corresponding diols.
Scientific Research Applications
Poly(neopentyl Glycol Succinate) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Poly(neopentyl Glycol Succinate) primarily involves the hydrolysis of its ester bonds, leading to the gradual degradation of the polymer into its monomeric units. This process is facilitated by the presence of water and can be catalyzed by enzymes or chemical catalysts. The degradation products, such as succinic acid and neopentyl glycol, are non-toxic and can be further metabolized by microorganisms, making the polymer environmentally friendly .
Comparison with Similar Compounds
Poly(neopentyl Glycol Succinate) can be compared with other similar biodegradable polyesters, such as:
Poly(butylene Succinate): Similar in terms of biodegradability but differs in mechanical properties and thermal stability.
Poly(ethylene Succinate): Has different crystallization behavior and mechanical properties.
Poly(propylene Succinate): Exhibits different thermal and mechanical properties compared to Poly(neopentyl Glycol Succinate).
Poly(neopentyl Glycol Succinate) stands out due to its unique combination of thermal stability, mechanical properties, and biodegradability, making it a versatile material for various applications.
Properties
Molecular Formula |
C18H34O6 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate |
InChI |
InChI=1S/C18H34O6/c1-17(2,3)13-21-9-11-23-15(19)7-8-16(20)24-12-10-22-14-18(4,5)6/h7-14H2,1-6H3 |
InChI Key |
LCYOVQZFTRNAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COCCOC(=O)CCC(=O)OCCOCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


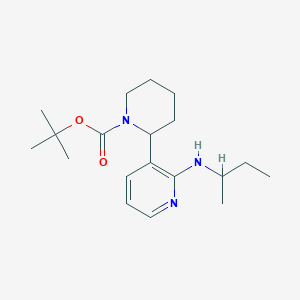
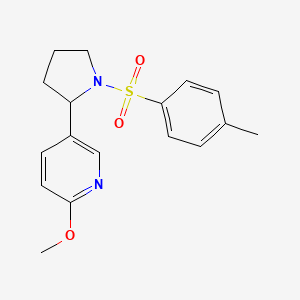

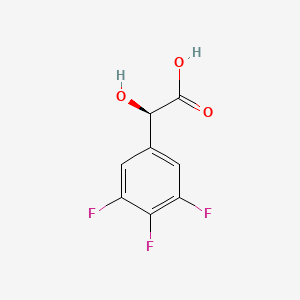
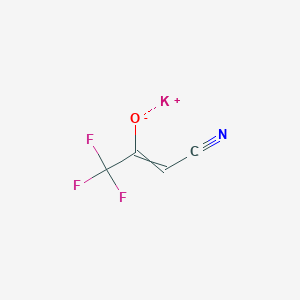

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)
![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)


![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)
